molecular formula C18H23ClN6O3S B10993122 4-(3-chlorophenyl)-N-[(2S)-1-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-1-oxopropan-2-yl]piperazine-1-carboxamide

4-(3-chlorophenyl)-N-[(2S)-1-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-1-oxopropan-2-yl]piperazine-1-carboxamide

Cat. No.: B10993122
M. Wt: 438.9 g/mol
InChI Key: IXTXHASZIYODEK-LBPRGKRZSA-N
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Description

4-(3-CHLOROPHENYL)-N-((1S)-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1-METHYL-2-OXOETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound that features a chlorophenyl group, a thiadiazole ring, and a pyrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-CHLOROPHENYL)-N-((1S)-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1-METHYL-2-OXOETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenyl derivative, followed by the introduction of the thiadiazole ring through cyclization reactions. The final steps often involve the formation of the pyrazinecarboxamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process in a controlled environment to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers might investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development in treating various diseases.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(3-CHLOROPHENYL)-N-((1S)-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1-METHYL-2-OXOETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazinecarboxamide derivatives, thiadiazole-containing molecules, and chlorophenyl compounds. Examples include:

  • 4-(3-CHLOROPHENYL)-N-((1S)-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1-METHYL-2-OXOETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
  • 4-(3-CHLOROPHENYL)-N-((1S)-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1-METHYL-2-OXOETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE

Uniqueness

The uniqueness of 4-(3-CHLOROPHENYL)-N-((1S)-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1-METHYL-2-OXOETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H23ClN6O3S

Molecular Weight

438.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[(2S)-1-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]piperazine-1-carboxamide

InChI

InChI=1S/C18H23ClN6O3S/c1-12(16(26)21-17-23-22-15(29-17)11-28-2)20-18(27)25-8-6-24(7-9-25)14-5-3-4-13(19)10-14/h3-5,10,12H,6-9,11H2,1-2H3,(H,20,27)(H,21,23,26)/t12-/m0/s1

InChI Key

IXTXHASZIYODEK-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=NN=C(S1)COC)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)COC)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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